molecular formula C24H18N2O4 B3907172 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B3907172
M. Wt: 398.4 g/mol
InChI Key: MNTJYYCOBQAFBP-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a quinazolinone core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is further substituted with a 1,3-benzodioxole and a methoxyphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the 1,3-Benzodioxole Group: The 1,3-benzodioxole moiety can be introduced through a Heck reaction, where a palladium-catalyzed coupling reaction between a halogenated quinazolinone and a 1,3-benzodioxole derivative occurs.

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinazolinone intermediate reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the double bond or the quinazolinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, introducing new substituents such as halogens, alkyl, or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce partially or fully reduced quinazolinone compounds.

Scientific Research Applications

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Gene Expression: Modulating gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Similar Compounds

    6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one: Shares the 1,3-benzodioxole moiety and has similar reactivity.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the 1,3-benzodioxole group and exhibits similar biological activities.

Uniqueness

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. Its quinazolinone core, coupled with the 1,3-benzodioxole and methoxyphenyl groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-28-20-9-5-4-8-19(20)26-23(25-18-7-3-2-6-17(18)24(26)27)13-11-16-10-12-21-22(14-16)30-15-29-21/h2-14H,15H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTJYYCOBQAFBP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one
Reactant of Route 3
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.